[(5-{1-[4-(2-Tert-butyl-[1,3]dioxolan-2-ylmethoxy)-3-methyl-phenyl]-1-ethyl-propyl}-7-methyl-benzofuran-2-carbonyl)-amino]-acetic acid
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Overview
Description
W000113414_I13 is a chemical compound known as an acid ceramidase inhibitor. It exhibits dose-dependent inhibition of acid ceramidase with an IC50 value of 6.6 μM. This compound is primarily used in cancer research due to its ability to inhibit acid ceramidase, an enzyme involved in the metabolism of ceramides .
Preparation Methods
The synthesis of W000113414_I13 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
W000113414_I13 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
W000113414_I13 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of acid ceramidase and its effects on ceramide metabolism.
Biology: Helps in understanding the role of ceramides in cellular processes and their impact on cell signaling and apoptosis.
Medicine: Investigated for its potential therapeutic applications in cancer treatment due to its ability to inhibit acid ceramidase, which is involved in the regulation of cell growth and survival.
Industry: Utilized in the development of new drugs and therapeutic agents targeting acid ceramidase.
Mechanism of Action
W000113414_I13 exerts its effects by inhibiting acid ceramidase, an enzyme that hydrolyzes ceramides into sphingosine and fatty acids. By inhibiting this enzyme, W000113414_I13 increases the levels of ceramides, which can induce apoptosis and inhibit cell proliferation. The molecular targets and pathways involved include the ceramide signaling pathway, which plays a crucial role in regulating cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
W000113414_I13 is unique due to its specific inhibition of acid ceramidase. Similar compounds include other acid ceramidase inhibitors, such as:
B13: Another acid ceramidase inhibitor with a different chemical structure but similar inhibitory effects.
LCL521: A potent acid ceramidase inhibitor with a higher IC50 value compared to W000113414_I13.
These compounds share similar inhibitory effects on acid ceramidase but differ in their chemical structures, potencies, and mechanisms of action.
Properties
Molecular Formula |
C32H41NO7 |
---|---|
Molecular Weight |
551.7 g/mol |
IUPAC Name |
2-[[5-[3-[4-[(2-tert-butyl-1,3-dioxolan-2-yl)methoxy]-3-methylphenyl]pentan-3-yl]-7-methyl-1-benzofuran-2-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C32H41NO7/c1-8-31(9-2,24-15-21(4)28-22(16-24)17-26(40-28)29(36)33-18-27(34)35)23-10-11-25(20(3)14-23)37-19-32(30(5,6)7)38-12-13-39-32/h10-11,14-17H,8-9,12-13,18-19H2,1-7H3,(H,33,36)(H,34,35) |
InChI Key |
UWEMVECFBXHDFW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C1=CC(=C(C=C1)OCC2(OCCO2)C(C)(C)C)C)C3=CC4=C(C(=C3)C)OC(=C4)C(=O)NCC(=O)O |
Origin of Product |
United States |
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